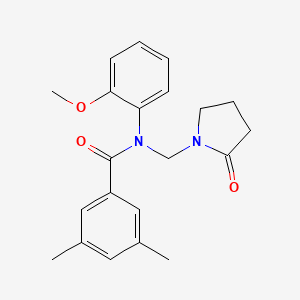

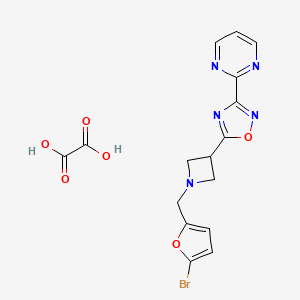

N-(2-methoxyphenyl)-3,5-dimethyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-methoxyphenyl)-3,5-dimethyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives with modifications on the phenyl ring and the nitrogen-containing side chains have been synthesized and characterized, indicating the interest in this class of compounds for their potential properties and applications.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions that may include the formation of intermediate compounds, as seen in the synthesis of sulpiride, which is labeled with carbon-14 for tracer studies . The synthesis process can be complex, requiring careful control of reaction conditions to achieve high purity and specific activity of the final product.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal structure of benzamide derivatives, as demonstrated in the studies of antipyrine-like derivatives and a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These analyses reveal the molecular geometry, lattice constants, and space groups, which are crucial for understanding the intermolecular interactions and stability of the crystalline forms.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be explored through various spectroscopic methods and theoretical calculations, such as DFT calculations, to understand their electronic properties, including HOMO and LUMO energies . These studies can also investigate the chemical reactivity through molecular electrostatic potential surface maps and potential energy surface scans, providing insights into how these compounds might interact with other molecules or participate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using a combination of spectroscopic and thermal analysis techniques. For instance, different polymorphs of a related compound were distinguished by their X-ray powder diffraction patterns, thermal behavior, and IR spectroscopy . These analyses can reveal differences in stability, melting points, and vibrational frequencies, which are indicative of the strength and nature of intramolecular and intermolecular bonds.

科学的研究の応用

Synthesis and Chemical Properties

Enantioselective Synthesis : The compound has been involved in studies aiming at the enantioselective synthesis of piperidines, demonstrating the utility of N-methoxy-N-methylamide derivatives in organic synthesis. Such methodologies are crucial for the development of chiral compounds, which have significant implications in pharmaceutical chemistry (Calvez, Chiaroni, & Langlois, 1998).

High-Yield Synthesis : Another area of interest is the high-yield synthesis of benzamide derivatives for the preparation of radiopharmaceuticals. This research underscores the importance of efficient synthetic routes for compounds used in diagnostic imaging (Bobeldijk et al., 1990).

Pharmacological Research

Neuroleptic Activity : Research into benzamide derivatives has revealed potential neuroleptic activities, with some compounds showing promising results as antipsychotic agents. This highlights the therapeutic potential of benzamide analogues in treating psychosis (Iwanami et al., 1981).

Anticancer Properties : Studies have also explored the cytotoxicity of quinazolinone derivatives, indicating their potential as anticancer agents. The synthesis and evaluation of these compounds provide a basis for developing new therapeutic options for cancer treatment (Hour et al., 2007).

Material Science and Electrochemistry

Electronic Couplings : The compound's analogues have been used to study electronic couplings between ferrocenyl centers, offering insights into the development of materials with specific electronic properties. Such research has implications for the design of molecular electronics and sensors (Xu et al., 2005).

Electrochemical Behavior : The electrochemical behavior of dihydropyridine derivatives has been investigated, providing valuable information on the redox characteristics of these compounds. This research contributes to the understanding of their potential applications in electrochemical sensors and devices (David et al., 1995).

特性

IUPAC Name |

N-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15-11-16(2)13-17(12-15)21(25)23(14-22-10-6-9-20(22)24)18-7-4-5-8-19(18)26-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFYJQHZRJZFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2507487.png)

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)

![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)

![5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2507502.png)

![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)